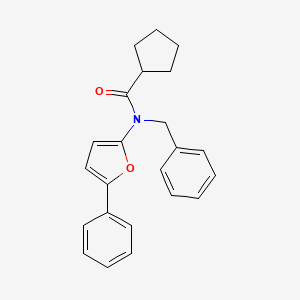
N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is an organic compound with a complex structure that includes a benzyl group, a phenylfuran moiety, and a cyclopentanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide typically involves the reaction of benzylamine with 5-phenylfuran-2-carboxylic acid, followed by cyclization with cyclopentanecarboxylic acid chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products:
Oxidation: Furanones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- N-Benzoyl-N’-(5-phenylfuran-2-yl)semicarbazide
- N-Benzyl-2-phenylethylamine derivatives
Comparison: N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Biological Activity
N-Benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanecarboxamide backbone with a benzyl and a phenylfuran moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Properties : Investigations into its effects on cancer cell lines show promise in inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell growth.
- Receptor Interaction : Potential interaction with cellular receptors could lead to altered signaling pathways, impacting cell survival and proliferation.
- Membrane Disruption : Some studies suggest that it might disrupt bacterial cell membranes, leading to cell lysis.
Antimicrobial Activity
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, as shown in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data indicates that the compound has varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.
Anticancer Studies
In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound reduced cell viability significantly at concentrations above 10 µM. The results are summarized in Table 2.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
These findings suggest a dose-dependent effect, highlighting the compound's potential as an anticancer agent.
Properties
CAS No. |
62187-63-7 |
|---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-benzyl-N-(5-phenylfuran-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C23H23NO2/c25-23(20-13-7-8-14-20)24(17-18-9-3-1-4-10-18)22-16-15-21(26-22)19-11-5-2-6-12-19/h1-6,9-12,15-16,20H,7-8,13-14,17H2 |
InChI Key |
NOWSJSMKOZTJHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CC=CC=C2)C3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















